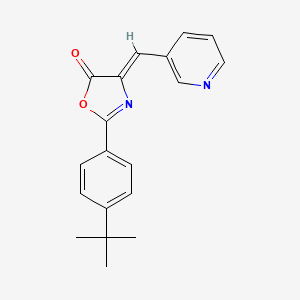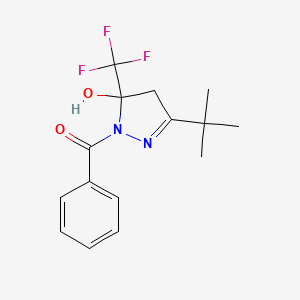
2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile
Overview
Description
2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with an acrylonitrile moiety and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile typically involves the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst. One common method involves the use of N,N-dimethylformamide and sulfur as reaction media, which facilitates the formation of the benzimidazole ring . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield benzimidazole derivatives with different substituents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Various benzimidazole derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This compound can inhibit the growth of microbial cells by interfering with their DNA synthesis and repair mechanisms. In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)phenylmethanone
- 2-(1H-benzimidazol-2-yl)quinoxaline
- 2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile
Uniqueness
2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile stands out due to its unique combination of a benzimidazole ring, an acrylonitrile moiety, and a methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-21-14-8-6-12(7-9-14)10-13(11-18)17-19-15-4-2-3-5-16(15)20-17/h2-10H,1H3,(H,19,20)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEYXRLBHNWGHQ-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-3-(2-METHOXYPHENYL)-2-METHYLPROP-2-ENOYL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE](/img/structure/B3847812.png)
![3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B3847817.png)
![3-[3-(4-bromophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847823.png)
![3-[3-(4-methoxyphenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847826.png)
![3-[3-(2-fluorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847836.png)
![3-[3-(4-chlorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847840.png)
![2-[[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione](/img/structure/B3847849.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B3847853.png)
![2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B3847866.png)

![ethyl 3-(2,4-difluorobenzyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B3847874.png)

![1-isopropyl-N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide](/img/structure/B3847904.png)
![4-benzyl-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3847912.png)
